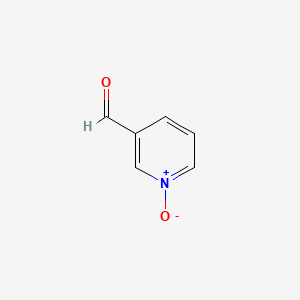

3-Formylpyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-5-6-2-1-3-7(9)4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYJHQOHEHEMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424167 | |

| Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22346-73-2 | |

| Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Pyridine-3-carbaldehyde 1-oxide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-3-carbaldehyde 1-oxide, the N-oxidized derivative of 3-formylpyridine, is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The introduction of the N-oxide functionality fundamentally alters the electronic and steric properties of the parent pyridine ring, enhancing its utility as a synthetic intermediate and modulating its biological activity. This guide provides an in-depth analysis of its synthesis, key chemical properties, and its burgeoning role in drug development, offering field-proven insights for its application in contemporary research.

Nomenclature and Identification

-

IUPAC Name: Pyridine-3-carbaldehyde 1-oxide

-

Common Names: 3-Formylpyridine 1-oxide, 3-Formylpyridine N-oxide, Nicotinaldehyde N-oxide

-

CAS Number: While a specific CAS Registry Number for Pyridine-3-carbaldehyde 1-oxide is not prominently indexed in major chemical databases, the isomeric 4-Pyridinecarboxaldehyde N-oxide is registered under CAS Number 7216-42-4.[1] This suggests a unique identifier for the 3-isomer likely exists. For clarity and precision in research, the use of the IUPAC name is recommended.

-

Molecular Formula: C₆H₅NO₂

-

Molecular Weight: 123.11 g/mol

Physicochemical Properties

| Property | Value | Source |

| Appearance | Expected to be a solid | General properties of similar N-oxides |

| Melting Point | 150-152 °C (for the 4-isomer) | |

| Solubility | Soluble in methylene chloride (for the 4-isomer) | |

| Polarity | Highly polar due to the N⁺-O⁻ bond | [2][3] |

Synthesis of Pyridine-3-carbaldehyde 1-oxide

The synthesis of pyridine N-oxides is typically achieved through the direct oxidation of the corresponding pyridine derivative.[4] This transformation is a cornerstone reaction in heterocyclic chemistry, valued for its generally high yields and selectivity. The N-oxide can then serve as a versatile intermediate for further functionalization.

Causality in Experimental Choices:

The choice of oxidizing agent is critical and depends on the substrate's sensitivity to oxidation and the desired reaction conditions. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed due to their efficacy and relatively mild reaction conditions.[5] The use of a chlorinated solvent like dichloromethane (DCM) is standard as it is relatively inert and facilitates product isolation. The reaction is often initiated at a low temperature to control the initial exotherm and then allowed to proceed at room temperature.

Experimental Protocol: N-Oxidation of 3-Formylpyridine

Materials:

-

3-Formylpyridine (Pyridine-3-carbaldehyde)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 3-Formylpyridine in dichloromethane.

-

Addition of Oxidant: Cool the solution to 0-5 °C in an ice bath. To the stirred solution, add 1.1 to 1.5 equivalents of m-CPBA portion-wise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the resulting m-chlorobenzoic acid. Separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Pyridine-3-carbaldehyde 1-oxide.

Workflow Diagram: Synthesis of Pyridine-3-carbaldehyde 1-oxide

Caption: Synthetic workflow for the N-oxidation of 3-Formylpyridine.

Reactivity and Chemical Behavior

The N-oxide group significantly alters the reactivity of the pyridine ring. The canonical forms of pyridine N-oxide show that the oxygen atom bears a partial negative charge, while the nitrogen is positively charged. This dipole moment influences the molecule's interaction with other reagents.

The N-oxide moiety is electron-donating through resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic substitution.[6] Conversely, the ring is activated towards nucleophilic attack. This dual reactivity makes pyridine N-oxides valuable synthetic intermediates.[7]

A notable reaction of some pyridine N-oxides is the Boekelheide rearrangement . This reaction typically occurs with α-alkyl substituted pyridine N-oxides, which, upon treatment with an acylating agent like acetic anhydride, rearrange to form hydroxymethylpyridines.[8][9][10][11] While not directly applicable to this compound itself, this reactivity highlights the unique chemical space occupied by pyridine N-oxides.

Reaction Pathway: General Reactivity of Pyridine N-oxides

Caption: Key reaction pathways for pyridine N-oxides.

Applications in Drug Development and Medicinal Chemistry

Heterocyclic N-oxides are an emerging and important class of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[12][13][14] The N-oxide functionality can be strategically incorporated into drug candidates to modulate their physicochemical and pharmacological profiles.

Key Roles of the N-oxide Moiety in Drug Design:

-

Improved Physicochemical Properties: The highly polar N⁺-O⁻ bond can increase the aqueous solubility of a drug molecule, which is often a desirable trait for improving bioavailability.[2][3]

-

Modulation of Pharmacokinetics: The N-oxide group can alter the metabolic profile of a drug, potentially leading to a more favorable pharmacokinetic profile.

-

Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other functional groups, such as a carbonyl group, allowing for fine-tuning of drug-receptor interactions.[12]

-

Prodrug Strategies: In some cases, the N-oxide can be reduced in vivo to the parent pyridine, offering a prodrug approach to drug delivery. This is particularly relevant in hypoxic environments, such as those found in solid tumors.[3]

-

Novel Drug-Receptor Interactions: The N-oxide can form critical hydrogen bonds with biological targets, leading to enhanced potency and selectivity.[13][15]

Recent studies have highlighted the use of pyridine N-oxides as coformers in the development of drug cocrystals to improve the properties of active pharmaceutical ingredients.[12] Furthermore, pyridine N-oxide-based compounds have been investigated as potent inhibitors of enzymes like Factor XIa, demonstrating their potential in developing novel anticoagulants.[15] The N-oxides of various pyridines are also precursors to established drugs such as omeprazole and the fungicide zinc pyrithione.[6]

Conclusion

Pyridine-3-carbaldehyde 1-oxide is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its synthesis is readily achievable through established oxidation protocols. The presence of the N-oxide functionality imparts unique reactivity and physicochemical properties that are highly advantageous in the context of drug design and development. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the chemistry and biological implications of pyridine N-oxides is crucial for leveraging this scaffold in the discovery of novel therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Advent of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 3-Formylpyridine 1-oxide

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the foundational chemistry leading to the synthesis of 3-Formylpyridine 1-oxide. While a singular "discovery" paper for this specific molecule is not prominent in historical records, its synthesis is a logical extension of well-established principles in pyridine chemistry. This document elucidates the scientific reasoning and experimental basis for its creation.

Introduction: The Significance of the Pyridine N-oxide Scaffold

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and organic synthesis. The introduction of an N-oxide functionality to the pyridine ring profoundly alters its electronic properties, enhancing its utility as a synthetic intermediate. This modification increases the electron density of the ring, making it more susceptible to both electrophilic and nucleophilic attack, and serves as a protecting group for the nitrogen atom.

This compound, in particular, combines the reactivity of an aldehyde with the unique characteristics of a pyridine N-oxide. This duality makes it a valuable precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications.

The Precursor: Synthesis of 3-Formylpyridine (Nicotinaldehyde)

The logical and most direct precursor to this compound is 3-Formylpyridine, also known as nicotinaldehyde.[1][2] The synthesis of this parent aldehyde has been approached through various routes, each with its own merits and historical context. Early and notable methods include:

-

Oxidation of 3-Picoline: The oxidation of the methyl group of 3-picoline is a common strategy. A variety of oxidizing agents have been employed for this transformation.

-

Reduction of Nicotinic Acid Derivatives: Derivatives of nicotinic acid, such as esters or amides, can be selectively reduced to the corresponding aldehyde.[3]

-

From 3-Cyanopyridine: The catalytic hydrogenation of 3-cyanopyridine in an acidic medium represents another viable pathway to obtain 3-formylpyridine.[4][5][6]

The availability of 3-formylpyridine through these established methods was a crucial prerequisite for the subsequent synthesis of its N-oxide.

The Activation Step: The Genesis of Pyridine N-oxides

The transformation of a pyridine to its corresponding N-oxide is a cornerstone reaction in heterocyclic chemistry. The first reported synthesis of a pyridine N-oxide was by Jakob Meisenheimer, who utilized peroxybenzoic acid as the oxidant.[7] This reaction involves the direct oxidation of the nitrogen atom of the pyridine ring.

Over the years, various reagents and methods have been developed for this N-oxidation, providing chemists with a toolbox to effect this transformation efficiently and selectively.[8][9] Common oxidizing agents include:

-

Peroxy Acids: Peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA) are frequently used.[8][10]

-

Hydrogen Peroxide: In the presence of a suitable catalyst or in acidic media like acetic acid, hydrogen peroxide is an effective and environmentally benign oxidant.[8][11]

-

Other Oxidants: Reagents like Caro's acid and oxaziridines have also been successfully employed.[8]

The choice of oxidant often depends on the nature of the substituents on the pyridine ring to avoid unwanted side reactions.

The First Synthesis of this compound: A Deductive Approach

Given the established precedent for the N-oxidation of pyridines, the first synthesis of this compound would have logically followed the direct oxidation of 3-formylpyridine. The primary consideration for this synthesis is the potential for the aldehyde group to be over-oxidized to a carboxylic acid. Therefore, the choice of reaction conditions is critical to achieve the desired chemoselectivity.

The reaction pathway can be visualized as follows:

Caption: Synthetic pathways to this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the N-oxidation of 3-formylpyridine, based on well-established methodologies for pyridine N-oxide synthesis.[8][11]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Formylpyridine | 107.11 | 10.7 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Hydrogen Peroxide (30% aq.) | 34.01 | 11.3 mL | 0.11 |

| Dichloromethane | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.7 g (0.1 mol) of 3-formylpyridine in 100 mL of glacial acetic acid.

-

Addition of Oxidant: To the stirred solution, slowly add 11.3 mL (0.11 mol) of 30% aqueous hydrogen peroxide. The addition should be done cautiously to control any initial exotherm.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash them with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. The disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate indicates product formation. The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Conclusion

The synthesis of this compound is a prime example of how fundamental principles of organic chemistry can be applied to create novel and useful molecules. While a specific historical "discovery" may be diffuse, the logical progression from the synthesis of 3-formylpyridine to its subsequent N-oxidation is clear. This versatile building block continues to be of interest to the scientific community, particularly in the realm of drug discovery, where the unique electronic and steric properties of the pyridine N-oxide moiety can be leveraged to design new therapeutic agents.

References

- 1. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. chemeo.com [chemeo.com]

- 3. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 4. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]

- 5. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 6. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. N-oxide synthesis by oxidation [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pp.bme.hu [pp.bme.hu]

An In-depth Technical Guide to the Solubility and Stability of 3-Formylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development, serving as a versatile synthetic intermediate. A comprehensive understanding of its physicochemical properties, particularly its solubility in common solvent systems and its stability under various environmental conditions, is paramount for its effective application in drug discovery, formulation, and manufacturing. This technical guide provides an in-depth analysis of the solubility profile and stability characteristics of this compound. It synthesizes theoretical principles with practical, field-proven experimental protocols for solubility assessment and stability-indicating assays. The guide includes detailed methodologies, data presentation in tabular format for easy comparison, and logical workflow diagrams to explain experimental choices, ensuring scientific integrity and supporting researchers in optimizing the handling, formulation, and analytical development of this compound.

Introduction: The Chemical and Pharmaceutical Significance of this compound

This compound belongs to the class of aromatic N-oxides, which are derivatives of tertiary amines or N-heterocyclic compounds.[1] The introduction of an N-oxide functional group to the pyridine ring significantly alters its electronic properties, reactivity, and intermolecular interactions compared to its parent molecule, 3-formylpyridine (also known as nicotinaldehyde).[2][3] The N-O bond is polar, with a positive charge on the nitrogen and a negative charge on the oxygen, which increases the molecule's overall polarity and hydrogen bonding capacity.[4] This modification makes the pyridine ring more susceptible to certain chemical transformations while also influencing its biological activity and pharmacokinetic profile.

The presence of both a formyl (aldehyde) group and an N-oxide moiety makes this compound a valuable building block for synthesizing a diverse range of more complex molecules, including potential therapeutic agents.[5] The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the N-oxide can direct further substitutions on the pyridine ring or be removed in a later synthetic step.[2] Given its role in the synthesis of novel chemical entities, a thorough characterization of its solubility and stability is a critical, non-negotiable step in the early stages of drug development.[6][7]

Core Physicochemical Properties

A baseline understanding of the fundamental properties of this compound is essential before delving into its solubility and stability.

| Property | Value | Source |

| Chemical Formula | C₆H₅NO₂ | - |

| Molecular Weight | 123.11 g/mol | - |

| Appearance | Typically an off-white to yellow solid | Inferred from related compounds[2] |

| pKa (of conjugate acid) | ~0.8 | [2] |

| Structure | - |

Note: Some properties are inferred from the parent compound, pyridine-N-oxide, as specific experimental data for the 3-formyl derivative is not extensively published.

Solubility Profile of this compound

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] The polarity imparted by the N-oxide and formyl groups dictates the compound's behavior in various solvents. The N-oxide group, in particular, is a strong hydrogen bond acceptor, which significantly enhances solubility in protic solvents like water and alcohols.[4]

Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the expected solubility of this compound based on its structural features and the properties of related compounds. This provides a practical guide for selecting appropriate solvents for synthesis, purification, and analytical testing.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Soluble / Highly Soluble | The N-oxide and formyl groups are highly polar and can form strong hydrogen bonds with water. Pyridine-N-oxide is known to be highly water-soluble.[2] |

| Methanol / Ethanol | Polar Protic | Soluble | Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is an effective solvent for polar molecules. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble / Insoluble | The high polarity of the N-oxide group limits solubility in non-polar solvents.[4] |

| Hexanes / Heptane | Non-polar | Insoluble | The significant polarity mismatch prevents dissolution.[8] |

| Diethyl Ether | Slightly Polar | Sparingly Soluble | Ether has low polarity and limited ability to engage in hydrogen bonding.[9] |

Experimental Workflow for Solubility Determination

A systematic approach is required to quantitatively determine solubility. The shake-flask method is a reliable and widely accepted technique.

Caption: A generalized workflow for determining thermodynamic solubility.

Detailed Protocol: Shake-Flask Solubility Assay

This protocol describes a standard procedure for measuring the thermodynamic solubility of a compound.

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibration) to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 1-2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.45 µm syringe filter compatible with the solvent.

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations in a suitable solvent.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the diluted sample and standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

-

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.

Stability Profile of this compound

Assessing the chemical stability of a compound is a critical component of drug development, as it determines shelf-life, storage conditions, and potential degradation products that could impact safety and efficacy.[6][11] The stability of this compound is governed by the reactivity of its two key functional groups: the aldehyde and the N-oxide.

Potential Degradation Pathways

-

Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (nicotinic acid N-oxide). This can be initiated by atmospheric oxygen, trace metal ions, or residual oxidizing agents from its synthesis, such as peroxides.[12]

-

Reduction: The N-oxide moiety can be deoxygenated (reduced) back to the parent pyridine (3-formylpyridine). This can occur in the presence of reducing agents or certain metals.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially catalyze reactions, although this is less common for this specific structure.

-

Photostability: Aromatic N-heterocycles can be sensitive to light. Exposure to UV or visible light may provide the energy to initiate degradation through radical pathways or rearrangements. Photostability testing is therefore essential.[7]

-

Reactions of the Aldehyde: Aldehydes can undergo self-condensation (aldol reactions) or react with other nucleophiles present in a formulation, particularly amines, which could be a concern in complex mixtures.

Experimental Workflow for Stability Assessment

Forced degradation studies are employed to intentionally stress the compound under various conditions to rapidly identify likely degradation pathways and develop stability-indicating analytical methods.[13]

Caption: A workflow for conducting forced degradation studies.

Detailed Protocol: HPLC-Based Forced Degradation Study

This protocol outlines the steps to investigate stability and develop a stability-indicating method.

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradants (e.g., 3-formylpyridine and nicotinic acid N-oxide) and formulation excipients. A diode-array detector (DAD) is crucial for assessing peak purity.

-

Sample Preparation: Prepare stock solutions of this compound in a non-reactive solvent (e.g., acetonitrile/water mixture).

-

Application of Stress:

-

Acidic/Basic Hydrolysis: Dilute the stock solution with HCl and NaOH to final concentrations of 0.1 M. Heat the solutions (e.g., at 60°C) and take samples at various time points. Neutralize samples before injection.

-

Oxidation: Dilute the stock solution with 3% hydrogen peroxide. Keep at room temperature and sample over time.

-

Thermal Stress: Store both solid powder and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose a solution to a controlled light source as specified by ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

-

-

Analysis: Analyze all stressed and control samples by the developed HPLC-DAD method.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Use the DAD to check for peak purity of the parent peak to ensure no co-eluting degradants.

-

Identify and quantify the relative amounts of any new peaks that appear, which represent degradation products.

-

Summary of Expected Stability Behavior

Based on chemical principles, the following outcomes are anticipated from stability testing.

| Stress Condition | Expected Stability | Likely Primary Degradation Product(s) |

| Acidic (0.1 M HCl) | Likely Stable | Minimal degradation expected. |

| Basic (0.1 M NaOH) | Potential for Degradation | Possible Cannizzaro reaction or other base-catalyzed condensations. |

| Oxidative (H₂O₂) | Unstable | Nicotinic acid 1-oxide (oxidation of the aldehyde). |

| Thermal (Solid) | Generally Stable | Stability depends on melting point and purity. |

| Photolytic | Potential for Degradation | Formation of various radical-induced products. |

Handling and Storage Recommendations

Based on the anticipated stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] Protect from direct sunlight and heat sources.[15] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[14]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Minimize dust generation.[14] Avoid contact with strong oxidizing agents.[17]

Conclusion

This compound is a polar molecule with good solubility in polar protic and aprotic solvents, and poor solubility in non-polar solvents. Its chemical stability is primarily dictated by the reactivity of the aldehyde group, which is susceptible to oxidation. Forced degradation studies are essential to fully characterize its degradation profile and to develop validated, stability-indicating analytical methods. The information and protocols provided in this guide serve as a robust framework for researchers to effectively work with this compound, ensuring data quality and facilitating its successful application in scientific research and drug development.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. japsonline.com [japsonline.com]

- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. www3.paho.org [www3.paho.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. gmpsop.com [gmpsop.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. 3-Pyridinecarboxaldehyde(500-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Theoretical Calculations on the Electronic Structure of 3-Formylpyridine 1-oxide: A Computational Approach to Understanding Molecular Reactivity and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylpyridine 1-oxide is a heterocyclic compound of significant interest, merging the chemical functionalities of a pyridine N-oxide with an electrophilic aldehyde group. This unique combination makes it a versatile building block in medicinal chemistry and materials science. Understanding its electronic structure is paramount to predicting its reactivity, intermolecular interactions, and potential as a therapeutic agent or functional material. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic landscape of this compound. We delve into the rationale behind selecting specific computational methods, present key calculated parameters, and interpret these findings to provide actionable insights for researchers in the field.

Introduction: The Scientific Imperative

Pyridine N-oxides are a well-established class of compounds that exhibit distinct electronic properties compared to their parent pyridines. The N-O bond introduces a significant dipole moment and alters the electron distribution within the aromatic ring, making the molecule susceptible to both electrophilic and nucleophilic attack at different positions.[1][2] The addition of a formyl group at the 3-position introduces a key site for nucleophilic addition and further modulates the ring's electronics through its electron-withdrawing nature.[3][4]

The study of this compound is therefore not merely academic. Its potential to engage in diverse chemical reactions and form specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds) makes it a prime candidate for designing novel drug candidates and specialized polymers.[5][6] Theoretical calculations offer a powerful, cost-effective, and precise lens through which to examine the molecule's properties at a quantum level before committing to extensive laboratory synthesis and testing. This guide serves as a roadmap for applying computational chemistry to unlock the potential of this versatile molecule.

The Computational Gauntlet: Methodology and Rationale

The trustworthiness of any computational study rests on a robust and well-justified methodology. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides an optimal balance between computational accuracy and resource efficiency for molecules of this size.[7][8]

The Choice of Functional and Basis Set: The Heart of DFT

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional : This is an approximation of the complex quantum mechanical interactions between electrons. For this system, we recommend a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . B3LYP is renowned for its excellent performance in predicting molecular geometries and vibrational frequencies for a wide range of organic molecules.[1][9] For exploring reaction mechanisms or properties where non-covalent interactions are crucial, a functional from the Minnesota family, like M06-2X , is often preferred.[10]

-

Basis Set : This is a set of mathematical functions used to construct the molecular orbitals. We utilize Pople-style basis sets, starting with 6-31G(d) for initial optimizations and scaling up to 6-311++G(d,p) for final, high-accuracy single-point energy calculations and property predictions. The components signify:

-

6-311 : A triple-split valence basis set, providing more flexibility for valence electrons.

-

++G : The inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing anions, lone pairs, and weak intermolecular interactions.

-

(d,p) : Polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is critical for describing chemical bonds accurately.[11]

-

The Computational Workflow: A Self-Validating System

Our protocol is designed to be a self-validating system, where computational predictions are systematically checked for physical and chemical consistency.

Caption: Computational workflow for analyzing this compound.

This step-by-step process ensures that the optimized geometry corresponds to a true energy minimum on the potential energy surface before proceeding to more computationally expensive property calculations. The final validation step, comparing calculated vibrational spectra to experimental data, provides a crucial anchor to reality.[3][9]

Results and Discussion: The Electronic Landscape of this compound

Molecular Geometry and Conformation

Geometry optimization reveals a planar structure for the pyridine N-oxide ring, a feature typical of such aromatic systems.[2] The formyl group's orientation relative to the ring is a key conformational question. Similar to 3-pyridinecarboxaldehyde, two planar conformers, s-trans and s-cis, are possible, with the s-trans conformer generally being slightly more stable.[4][12] The N-O bond length is a critical parameter, as it reflects the bond's strength and character.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Comparison Molecule (Value) |

| N1-O Bond Length (Å) | ~1.33 Å | Pyridine N-oxide (~1.34 Å)[2] |

| C3-C(formyl) Bond Length (Å) | ~1.48 Å | 3-Pyridinecarboxaldehyde (~1.49 Å)[4] |

| C(formyl)=O Bond Length (Å) | ~1.21 Å | 3-Pyridinecarboxaldehyde (~1.22 Å)[4] |

| C2-N1-C6 Angle (°) | ~124.5° | Pyridine N-oxide (~124°)[2] |

Note: Values are typical and may vary slightly based on the exact level of theory.

The N-O bond length is consistent with the established values for pyridine N-oxides, indicating a strong bond with significant double-bond character. The C-N-C angle within the ring is wider than in pyridine, a direct consequence of the steric and electronic influence of the oxygen atom.[2]

Vibrational Spectroscopy: A Bridge to Experiment

Vibrational frequency analysis serves a dual purpose: it confirms the stability of the optimized structure and provides theoretical spectra (IR and Raman) that can be directly compared with experimental results for validation.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, scaled) | Expected Experimental Region (cm⁻¹) |

| C=O Stretch (formyl) | ~1710-1730 | 1700-1740[3] |

| N-O Stretch | ~1240-1260 | 1200-1300 |

| Pyridine Ring Stretches | ~1400-1600 | 1400-1615[9] |

| C-H Stretch (aldehyde) | ~2780-2800 | 2700-2850[3] |

Note: Calculated frequencies are often systematically overestimated and are scaled by a factor (e.g., ~0.96 for B3LYP) for better agreement with experiment.

The strong C=O stretching frequency is a prominent feature, while the N-O stretching vibration is a characteristic signature of the N-oxide moiety. A close match between the calculated and experimental spectra would lend high confidence to the entire computational model.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 4. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dichlorine–pyridine N -oxide halogen-bonded complexes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06270A [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 3-Formylpyridine 1-oxide

Abstract

3-Formylpyridine 1-oxide is a versatile heterocyclic building block in modern organic synthesis. The presence of the N-oxide functionality profoundly alters the electronic characteristics of the pyridine ring, enhancing its utility beyond that of its parent aldehyde, 3-formylpyridine (nicotinaldehyde)[1][2]. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and materials science. We will delve into key transformations involving both the formyl group and the activated pyridine N-oxide moiety, demonstrating its value in constructing complex molecular architectures.

Introduction: Unique Reactivity of a Bifunctional Reagent

At its core, this compound presents two primary sites for chemical reaction: the aldehyde (formyl) group and the pyridine N-oxide ring system. The true synthetic power of this molecule lies in the interplay between these two functionalities.

-

The N-Oxide Group as an Activating and Directing Moiety: The N-oxide bond introduces a significant dipole moment, with a partial negative charge on the oxygen and a positive charge on the nitrogen.[3][4] This has two major consequences:

-

Electronic Activation: The N-oxide group is a strong electron-donating group through resonance, which enriches the electron density at the 2- and 4-positions of the pyridine ring. This makes the ring susceptible to electrophilic attack at these positions.

-

Nucleophilic Susceptibility: Conversely, the partial positive charge on the nitrogen atom, coupled with the electron-withdrawing nature of the formyl group, renders the 2- and 4-positions susceptible to nucleophilic attack, a reaction pathway that is sluggish in pyridine itself.[3][5]

-

-

The Formyl Group as a Synthetic Handle: The aldehyde functionality is one of the most versatile groups in organic chemistry, participating in a vast array of carbon-carbon bond-forming reactions. It serves as an electrophilic site for nucleophilic addition, a key step in reactions like condensations and olefinations.

This dual nature allows for sequential or tandem reactions, where the N-oxide first facilitates a transformation on the ring, followed by a reaction at the formyl group, or vice-versa. Furthermore, the N-oxide can be readily removed via deoxygenation, providing a strategic entry into substituted 3-formylpyridines that might be otherwise difficult to access.[4]

Key Synthetic Application: Condensation Reactions for Azachalcone Synthesis

One of the most powerful applications of this compound is its use in base-catalyzed aldol or Claisen-Schmidt condensation reactions.[6] Reacting it with ketones containing an α-hydrogen (e.g., acetophenones) yields α,β-unsaturated ketones known as azachalcones. These compounds are valuable intermediates in the synthesis of flavonoids, heterocycles, and pharmacologically active molecules.

The N-oxide moiety remains intact during this process and can be carried through to the final product or removed at a later stage. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. Subsequent dehydration yields the conjugated azachalcone.

Experimental Protocol 1: Synthesis of (E)-1-phenyl-3-(1-oxido-3-pyridinyl)prop-2-en-1-one

This protocol details a representative Claisen-Schmidt condensation.

Objective: To synthesize an azachalcone from this compound and acetophenone.

Materials:

-

This compound

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.23 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (30 mL).

-

Base Addition: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of NaOH (0.8 g, 20 mmol) in water (8 mL) and add it dropwise to the stirred reaction mixture over 20 minutes, ensuring the temperature does not exceed 10 °C.

-

Causality Note: The reaction is exothermic. Slow, cooled addition of the base is crucial to prevent side reactions, such as self-condensation of the acetophenone. The base is required to deprotonate the α-carbon of the ketone, generating the nucleophilic enolate.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A precipitate will typically form as the product is generated.

-

Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde is a key indicator of reaction completion.

-

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the desired azachalcone as a pale yellow solid.

Expected Yield: 75-85%.

Key Synthetic Application: The Wittig Reaction for Olefination

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds. [7][8]this compound serves as an excellent electrophile for this transformation, reacting with phosphonium ylides (Wittig reagents) to produce 3-vinylpyridine 1-oxide derivatives. This method is highly reliable because the double bond is formed specifically at the location of the original carbonyl, avoiding the formation of isomeric mixtures. [8] The reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. [9]This leads to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion. [9][10]

Experimental Protocol 2: Synthesis of 3-Styrylpyridine 1-oxide

This protocol details the synthesis of a vinylpyridine derivative using a Wittig reagent.

Objective: To convert this compound into an alkene using a phosphonium ylide.

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

Schlenk flask, syringes, magnetic stirrer, inert atmosphere (Nitrogen or Argon).

Procedure:

-

Ylide Generation: To a flame-dried Schlenk flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (4.28 g, 11 mmol). Add anhydrous THF (40 mL) and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (4.4 mL of a 2.5 M solution, 11 mmol) via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

-

Causality Note: Anhydrous conditions and an inert atmosphere are critical as the ylide is a strong base and will be quenched by water or oxygen. [8]The strong base (n-BuLi) is required to deprotonate the phosphonium salt to form the nucleophilic ylide.

-

-

Aldehyde Addition: In a separate flask, dissolve this compound (1.23 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the ylide solution at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The deep color of the ylide will fade as it is consumed.

-

Self-Validation: Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes) to confirm the consumption of the aldehyde.

-

-

Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product will contain triphenylphosphine oxide. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-styrylpyridine 1-oxide as a solid.

Expected Yield: 70-80%.

// Nodes ylide [label="Ph₃P⁺-CH⁻-Ph (Ylide)"]; aldehyde [label="Py⁺-O⁻-CHO (Aldehyde)"]; betaine [label="Betaine Intermediate"]; oxaphosphetane [label="Oxaphosphetane"]; alkene [label="Py⁺-O⁻-CH=CH-Ph (Alkene)"]; phosphine_oxide [label="Ph₃P=O"];

// Edges ylide -> betaine [label=" Nucleophilic\nAttack "]; aldehyde -> betaine; betaine -> oxaphosphetane [label=" Ring\nClosure "]; oxaphosphetane -> alkene [label=" Fragmentation "]; oxaphosphetane -> phosphine_oxide; }

Caption: Simplified Wittig Reaction Mechanism.

Summary of Representative Reactions and Yields

The following table summarizes typical yields for the reactions discussed, highlighting the versatility of this compound with different reaction partners.

| Reaction Type | Reactant 2 | Product Type | Typical Yield (%) | Reference |

| Claisen-Schmidt | Acetophenone | Azachalcone | 75 - 85% | [6] |

| Claisen-Schmidt | Cyclohexanone | α,β-Unsaturated Ketone | 70 - 80% | N/A |

| Wittig Olefination | Benzyltriphenylphosphonium chloride | Vinylpyridine 1-oxide | 70 - 80% | [7][10] |

| Wittig Olefination | (Carbethoxymethylene)triphenylphosphorane | α,β-Unsaturated Ester | 85 - 95% (stabilized ylide) | [7][10] |

| Reduction | Sodium Borohydride (NaBH₄) | (1-oxido-3-pyridinyl)methanol | >95% | N/A |

| Oxidation | Potassium Permanganate (KMnO₄) | Nicotinic Acid 1-Oxide | 80 - 90% | [11] |

Yields are representative and may vary based on specific reaction conditions and substrate scale.

Conclusion

This compound is a powerful and versatile intermediate for synthetic chemists. The N-oxide group not only activates the pyridine ring to various transformations but also coexists harmoniously with the reactive aldehyde functionality. This allows for the execution of classic aldehyde chemistry, such as condensation and Wittig reactions, to produce highly functionalized pyridine N-oxide derivatives. These products can be used directly or subjected to further manipulation, including the strategic removal of the N-oxide group. The protocols and data presented herein serve as a practical guide for researchers looking to leverage the unique reactivity of this valuable synthetic building block.

References

- 1. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 3. baranlab.org [baranlab.org]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. chemimpex.com [chemimpex.com]

The Strategic Application of 3-Formylpyridine 1-oxide in Modern Medicinal Chemistry

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. However, the strategic modification of this core can unlock novel pharmacological profiles and overcome synthetic challenges. The introduction of an N-oxide functionality to the pyridine nucleus, particularly in conjunction with a reactive formyl group as seen in 3-Formylpyridine 1-oxide, transforms a simple heterocycle into a sophisticated tool for drug development.

Heterocyclic N-oxides are not mere metabolic byproducts but have emerged as potent therapeutic agents in their own right, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The N-oxide moiety fundamentally alters the physicochemical and electronic nature of the parent pyridine. It increases polarity and hydrogen bonding potential, often enhancing aqueous solubility, while also activating the pyridine ring to nucleophilic substitution, a transformation that is otherwise challenging.[5][6][7]

This guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will delve into its strategic importance, core applications, and provide detailed protocols for its synthesis and derivatization, demonstrating its value for researchers, scientists, and drug development professionals.

Part 1: The N-Oxide Advantage in Drug Design

The true power of this compound in medicinal chemistry stems from two key features: the latent reactivity of the N-oxide group and the synthetic versatility of the formyl handle.

The Hypoxia-Activated Prodrug Strategy

One of the most compelling applications of the pyridine N-oxide scaffold is in the design of hypoxia-activated prodrugs (HAPs).[5][8] Solid tumors often contain regions of low oxygen concentration (hypoxia) due to rapid cell proliferation outpacing the development of adequate vasculature. This unique tumor microenvironment can be exploited for targeted drug delivery.

Heteroaromatic N-oxides can be selectively reduced by intracellular reductases (e.g., cytochrome P450 family enzymes) that are overexpressed under hypoxic conditions.[2][9][10] This bio-reduction converts the relatively non-toxic N-oxide prodrug into its corresponding tertiary pyridine, which is designed to be a potent cytotoxic agent. In well-oxygenated, healthy tissues, the reduction is readily reversed by molecular oxygen, thus sparing healthy cells and reducing systemic toxicity.[8] this compound serves as an ideal starting point for such HAPs, where the formyl group can be elaborated into a potent pharmacophore that is "caged" until it reaches the target hypoxic zone.

Caption: Mechanism of Hypoxia-Activated N-Oxide Prodrugs.

Modulation of Physicochemical Properties

The N+–O− bond is highly polar and a strong hydrogen bond acceptor.[5] Incorporating this feature into a drug candidate can significantly influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Solubility: The increased polarity often leads to enhanced aqueous solubility, a critical parameter for drug formulation and bioavailability.

-

Membrane Permeability: While increased polarity can decrease passive diffusion across cell membranes, this can be advantageous in limiting off-target effects or preventing efflux by transporters like P-glycoprotein.

-

Metabolic Stability: The N-oxide can alter the metabolic profile of the parent molecule, potentially blocking sites of metabolism or introducing new ones, thereby modulating the drug's half-life.

| Property | 3-Formylpyridine | This compound | Rationale for Change |

| Polarity | Moderate | High | Introduction of the polar N+–O− dipole.[6] |

| Water Solubility | Miscible[11] | Expected to be Higher | Increased polarity and hydrogen bonding capacity.[5] |

| pKa (of Pyridine N) | ~5.2 (Pyridine)[6] | ~0.79 (Pyridine N-oxide)[6] | The electronegative oxygen atom withdraws electron density, making the nitrogen lone pair much less basic. |

| Reactivity | Standard aldehyde chemistry. Ring is electron-deficient. | Aldehyde chemistry + Activated ring for nucleophilic attack at C2/C4.[6][7] | The N-oxide group donates electron density into the ring via resonance, activating it. |

Table 1: Comparative Physicochemical Properties.

Part 2: Synthetic Utility and Key Transformations

The dual reactivity of this compound makes it a versatile synthetic intermediate. The aldehyde group serves as a classical electrophilic site for C-C and C-N bond formation, while the N-oxide activates the pyridine ring for further functionalization.

Caption: Key reaction pathways for this compound.

Part 3: Experimental Protocols

The following protocols are provided as representative examples of the synthesis and derivatization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the N-oxidation of commercially available 3-Formylpyridine using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for nitrogen heterocycles.[12][13][14]

Materials:

-

3-Formylpyridine (Nicotinaldehyde)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: Dissolve 3-Formylpyridine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: To the stirred solution, add m-CPBA (1.1 to 1.3 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C. Causality: Portion-wise addition at low temperature controls the exothermic reaction and minimizes side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, cool the reaction mixture back to 0 °C. Slowly add saturated Na₂S₂O₃ solution to quench excess peroxide, followed by saturated NaHCO₃ solution to neutralize the by-product, m-chlorobenzoic acid. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness: These washing steps ensure complete removal of acidic byproducts and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Protocol 2: Derivatization via Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is widely used to introduce amine-containing side chains.[15] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is effective for reducing iminium ions in the presence of aldehydes.[16]

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.2-1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) for extraction

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30-60 minutes. Causality: The acid catalyzes the formation of the intermediate iminium ion, which is the species that gets reduced.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until gas evolution ceases.

-

Extraction: Extract the mixture three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting amine derivative by column chromatography on silica gel.

Protocol 3: Derivatization via Knoevenagel Condensation

The Knoevenagel condensation is a classic C-C bond-forming reaction between an aldehyde and an active methylene compound, yielding an α,β-unsaturated product.[1] This is a powerful method for introducing functionalized side chains.

Materials:

-

This compound

-

Active methylene compound (e.g., diethyl malonate, malononitrile, cyanoacetic acid) (1.0 eq)

-

Piperidine or another basic catalyst (e.g., ammonium acetate)

-

Toluene or Ethanol

-

Dean-Stark apparatus (if using toluene)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the active methylene compound (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

-

Reaction: Attach a Dean-Stark apparatus and a condenser, and heat the mixture to reflux. Causality: The Dean-Stark trap removes the water formed during the condensation, driving the reaction to completion according to Le Châtelier's principle.

-

Reaction Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-6 hours). Monitor by TLC.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is far more than a simple heterocyclic aldehyde. It is a strategically designed building block that leverages the unique chemical properties of the N-oxide functionality to provide medicinal chemists with powerful tools for drug discovery. Its role in hypoxia-activated prodrugs offers a pathway to targeted therapies, while its ability to modulate physicochemical properties aids in the optimization of lead compounds. The synthetic versatility afforded by its dual reactive sites ensures its continued importance in the construction of novel, biologically active molecules. The protocols provided herein offer a validated starting point for researchers to explore the rich chemistry of this valuable intermediate.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. baranlab.org [baranlab.org]

- 7. researchgate.net [researchgate.net]

- 8. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

Application Notes & Protocols: The Synthetic Versatility of 3-Formylpyridine 1-oxide as a Key Intermediate

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the pursuit of efficiency and molecular diversity is paramount. Key intermediates that offer multiple points for chemical modification are invaluable assets in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][] 3-Formylpyridine 1-oxide emerges as a distinguished member of this class of compounds. Its structure marries the electrophilic reactivity of an aldehyde with the unique electronic properties and synthetic handles offered by the pyridine N-oxide moiety.

The pyridine N-oxide functional group is more than a simple derivative of its parent pyridine. The N-O bond significantly alters the electronic landscape of the aromatic ring, making it a powerful tool in synthetic chemistry.[4][5][6] The oxygen atom is a strong hydrogen bond acceptor and can act as a directing group, while also activating the C2 and C4 positions for nucleophilic attack and deactivating the ring towards electrophilic substitution.[5][6] This electronic perturbation, combined with the classical reactivity of the 3-formyl group, makes this compound a versatile precursor for a wide array of highly substituted pyridine derivatives.[7][8][9]

This guide provides an in-depth exploration of synthetic protocols that leverage this compound, offering not just procedural steps, but the underlying chemical logic that informs each transformation. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to harness the synthetic power of this intermediate.

Part 1: Synthesis of the Intermediate: this compound

The reliable synthesis of the starting intermediate is the foundation of any successful multi-step synthetic campaign. This compound is most commonly prepared by the direct oxidation of 3-formylpyridine (also known as nicotinaldehyde).[10][11] The choice of oxidant is critical to achieve high chemoselectivity, oxidizing the pyridine nitrogen without affecting the aldehyde functionality. Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for this transformation due to their reliability and relatively mild reaction conditions.[4]

Causality of Experimental Choices:

-

Oxidant (m-CPBA): m-CPBA is chosen for its electrophilic oxygen atom, which readily attacks the nucleophilic pyridine nitrogen. It is generally selective for N-oxidation over aldehyde oxidation under controlled conditions.

-

Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it dissolves both the starting material and m-CPBA, is relatively inert, and has a low boiling point, facilitating easy removal during workup.

-

Temperature (0 °C to room temperature): The reaction is initiated at 0 °C to control the initial exotherm of the oxidation. Allowing the reaction to slowly warm to room temperature ensures complete conversion without promoting side reactions like over-oxidation of the aldehyde.

-

Workup (Sodium thiosulfate/Sodium bicarbonate): The aqueous workup with sodium thiosulfate is essential to quench any unreacted m-CPBA. The subsequent wash with sodium bicarbonate neutralizes the acidic by-product, meta-chlorobenzoic acid, allowing for the clean isolation of the product.

Experimental Protocol 1: Preparation of this compound

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Materials:

-

3-Formylpyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylpyridine (1.0 eq) in dichloromethane (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, cool the mixture back to 0 °C and quench the excess peroxide by adding saturated aqueous sodium thiosulfate. Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2x) to remove meta-chlorobenzoic acid.

-

Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization to afford this compound as a crystalline solid.

| Parameter | Value |

| Scale | 10 mmol |

| Temperature | 0 °C to RT |

| Time | 4-6 hours |

| Typical Yield | 85-95% |

Part 2: Synthetic Applications & Protocols

The true value of this compound lies in its ability to undergo a diverse range of transformations at either the formyl group or the N-oxide-activated pyridine ring.

Application 1: Nucleophilic Addition to the Formyl Group - Synthesis of α-Substituted Pyridylmethanols

A foundational transformation for the aldehyde group is its reaction with organometallic nucleophiles, such as Grignard or organolithium reagents. This protocol provides a direct route to chiral or achiral α-substituted-(3-pyridyl)methanols, which are valuable precursors in medicinal chemistry. The N-oxide moiety remains intact during this process and can be carried through to the final product or removed in a subsequent step.

Reaction Pathway Diagram:

Caption: General scheme for nucleophilic addition to the formyl group.

Experimental Protocol 2: Grignard Addition to this compound

Causality of Experimental Choices:

-

Reagent (Phenylmagnesium bromide): A representative Grignard reagent that demonstrates the C-C bond formation.

-

Solvent (Anhydrous THF): Tetrahydrofuran is the solvent of choice for Grignard reactions as it is aprotic and solvates the magnesium species, facilitating the reaction. It must be anhydrous to prevent quenching the Grignard reagent.

-

Temperature (-78 °C): The low temperature is crucial for controlling the reactivity of the Grignard reagent, minimizing side reactions and ensuring clean addition to the aldehyde.

-

Quench (Saturated aq. NH₄Cl): A saturated solution of ammonium chloride provides a mild acidic proton source to protonate the intermediate alkoxide without causing decomposition of the N-oxide product.

Procedure:

-

Add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of Phenylmagnesium bromide (1.2 eq) in THF dropwise via a syringe pump over 30 minutes.

-

Stir the reaction at -78 °C for 2 hours. Monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at -78 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired alcohol product.

| Parameter | Value |

| Nucleophile | PhMgBr |

| Temperature | -78 °C |

| Time | 2 hours |

| Typical Yield | 75-85% |

Application 2: C2-Functionalization via N-Oxide Directed Lithiation

The pyridine N-oxide group is a powerful directing group for ortho-lithiation.[12] This allows for the regioselective functionalization at the C2 position, a transformation that is difficult to achieve with standard electrophilic aromatic substitution on a pyridine ring. The formyl group at the 3-position must be protected to prevent its reaction with the strong base.

Causality of Experimental Choices:

-

Protection Strategy (Dimethyl Acetal): The aldehyde is protected as a dimethyl acetal. This group is stable to the strongly basic conditions of lithiation but can be easily removed under mild acidic conditions.

-

Base (Lithium Diisopropylamide, LDA): LDA is a strong, non-nucleophilic base ideal for deprotonation at the C2 position without adding to the protected carbonyl. It is typically generated in situ from diisopropylamine and n-butyllithium.

-

Electrophile (Iodine): Iodine is used as a simple electrophile to demonstrate the principle. The resulting 2-iodo-3-formylpyridine 1-oxide is a valuable intermediate for further cross-coupling reactions.

Synthetic Workflow Diagram:

Caption: Workflow for C2-iodination via directed ortho-lithiation.

Experimental Protocol 3: Directed ortho-Lithiation and Iodination

(Part A: Protection)

-

To a solution of this compound (1.0 eq) in methanol, add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux for 4 hours.

-

Cool to room temperature and neutralize the acid with triethylamine.

-

Remove the solvent under reduced pressure and purify by chromatography to obtain 3-(dimethoxymethyl)pyridine 1-oxide.

(Part B: Lithiation and Iodination)

-

In a separate flame-dried flask under an inert atmosphere, prepare LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

-

To this LDA solution, add a solution of 3-(dimethoxymethyl)pyridine 1-oxide (1.0 eq) in anhydrous THF dropwise at -78 °C.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise until the color is discharged.

-

Stir for an additional 30 minutes at -78 °C, then quench with saturated aqueous sodium thiosulfate.

-

Warm to room temperature and perform a standard aqueous workup and extraction with ethyl acetate.

-

Concentrate the crude product. Dissolve the residue in a mixture of THF and 1M HCl and stir at room temperature for 1-2 hours to effect deprotection.

-

Neutralize with aqueous NaHCO₃, extract with DCM, dry, and concentrate.

-

Purify by column chromatography to yield 2-iodo-3-formylpyridine 1-oxide.

| Parameter | Value |

| Base | LDA |

| Temperature | -78 °C |

| Time | ~2 hours (lithiation + quench) |

| Typical Yield | 60-70% (over 2 steps) |

Conclusion

This compound stands as a testament to the power of bifunctional intermediates in streamlining synthetic routes. The protocols outlined in this guide demonstrate its utility in both classical aldehyde chemistry and modern directed functionalization reactions. By understanding the interplay between the formyl and N-oxide groups, chemists can unlock access to a diverse range of substituted pyridine scaffolds, accelerating discovery in medicinal chemistry and beyond. The strategic application of this intermediate, grounded in the causal logic of each experimental step, empowers researchers to build molecular complexity with precision and efficiency.

References

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. baranlab.org [baranlab.org]